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Compound of Interest

Compound Name:
4-Hydroxyquinazoline-7-

carbonitrile

CAS No.: 882976-16-1

Cat. No.: B3058179

Get Quote

In medicinal chemistry and materials science, the molecular formula

(Monoisotopic Mass: 171.043 Da) represents a unique inflection point of structural utility[1].
Rather than representing a single functional entity, this formula dictates two fundamentally
different, structurally rigid, and highly valuable architectural isomers:

4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN): A prominent core precursor for ATP-

competitive kinase inhibitors[2] and a novel organic bidentate Lewis base utilized for surface

defect passivation in Perovskite Solar Cells (PSCs)[3].

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile: A privileged synthetic intermediate and covalent

warhead, leveraging the oxadiazole ring as a metabolically stable bioisostere for amides and

esters[4].

As a Senior Application Scientist, the purpose of this guide is to deconstruct the causality

behind the design, synthesis, and application of these

isomers, providing field-proven protocols for drug development and materials researchers.
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To facilitate strategic experimental selection, the macroscopic and quantum properties of the

two primary isomers must be directly compared. The table below outlines the computed

descriptors and functional variances.

Property
4-Hydroxy-1,5-
naphthyridine-3-
carbonitrile (DQCN)

5-Phenyl-1,3,4-oxadiazole-
2-carbonitrile

Molecular Weight 171.16 g/mol [1] 171.16 g/mol [5]

Topological Polar Surface Area

(TPSA)
65.8 Å²[1] ~65.0 Å²

LogP (Predicted)
0.7 (Hydrophilic/Slightly

Lipophilic)[1]
~1.8 (Lipophilic)

H-Bond Donors / Acceptors
1 Donor (if tautomerized) / 3

Acceptors
0 Donors / 4 Acceptors

Key Structural Motif
Fused Bicyclic (Naphthyridine)

[1]

Monocyclic Heteroaromatic

(Oxadiazole)[5]

Primary Utility
Kinase Hinge Binder /

Passivant[2][3]

Bioisostere / Cys-Covalent

Warhead[4][5]

Architecture I: 4-Hydroxy-1,5-naphthyridine-3-
carbonitrile (DQCN)
The Kinase Inhibitor Logic
The 1,5-naphthyridine heterocyclic core is a highly rigid, planar structure engineered

specifically for ATP-competitive targeting[2]. The dual nitrogens of the naphthyridine ring act as

potent hydrogen-bond acceptors, aligning perfectly with the highly conserved hinge region of

kinases (such as c-Met)[2]. DQCN is not generally deployed as a final therapeutic drug, but

rather as the foundational synthetic block for 4-chloro-1,5-naphthyridin-3-amine[6].

Causality of Design: Direct amination of the bare 1,5-naphthyridine ring is electronically

hindered. Therefore, synthesizing the 4-hydroxy-3-carbonitrile intermediate allows for
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consecutive deoxychlorination via phosphorus oxychloride (

), providing a reliable

handle (the chlorine) and a transformable functional group (the carbonitrile) that can undergo a
Hofmann rearrangement to unmask the necessary amine[6].

Surface Passivation in Perovskite Solar Cells (PSCs)
In an entirely orthogonal application, DQCN has emerged as a critical organic bidentate Lewis

base for passivating defects in perovskite films (e.g.,

)[7]. Causality of Design: PSCs are notorious for non-radiative carrier recombination driven by
undercoordinated

ions on the crystal surface[7]. Because DQCN possesses bi-coordination sites (the nucleophilic
nitrogen of the ring and the oxygen of the hydroxy group), it forms dense coordination bonds
with the exposed

[3]. This molecular capping lowers the LUMO energy level, boosting the power conversion
efficiency of PSCs up to 16.31%[7]. Furthermore, the bulky aromatic structure enhances
surface hydrophobicity, radically extending device stability against moisture degradation[3].

Architecture II: 5-Phenyl-1,3,4-oxadiazole-2-
carbonitrile
Bioisosterism and Metabolic Stability
The 1,3,4-oxadiazole framework is ubiquitous in drug discovery due to its capacity to interact

with biological receptors via hydrogen bonding without the liability of a hydrogen-bond donor[4].

Causality of Design: Amides and esters are highly susceptible to in vivo enzymatic hydrolysis

(via amidases and esterases). The 1,3,4-oxadiazole ring serves as an exact geometric and

electronic bioisostere, preserving the necessary target affinity while granting the molecule near-

total resistance to hydrolysis, thereby elevating systemic half-life[4].

The Nitrile Covalent Warhead
The inclusion of a 2-carbonitrile group alongside the oxadiazole renders the
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architecture an electrophilic "covalent trap"[5]. When situated correctly within a protease active
site, the carbonitrile undergoes a nucleophilic attack from a target cysteine residue, generating
a reversible thioimidate adduct. This makes the molecule a prime scaffold for designing long-
residence-time antibacterial and antineoplastic agents[5].
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Figure 1. Divergent functional utility of C9H5N3O isomers in pharmacology and materials

science.

3-Aminopyridine +
Malonate Derivative DQCN (C9H5N3O)

 Dowtherm A, 250°C
(Thermal Cyclization) 4-Chloro-1,5-naphthyridine

-3-carbonitrile

 POCl3, Reflux
(Deoxychlorination) 4-Chloro-1,5-naphthyridin

-3-amine

 Hofmann Rearrangement
(Hydrolysis/Amination)

Click to download full resolution via product page

Figure 2. Step-by-step synthetic logic for formulating 1,5-naphthyridine kinase cores.

Experimental Methodologies (Self-Validating
Protocols)
To ensure high-fidelity reproducibility, every phase of these protocols includes in-process

validation steps.

Protocol 1: Gould-Jacobs Synthesis of DQCN &
Subsequent Amination
Reference Context:[6],[2]

Condensation: React 3-aminopyridine with ethoxymethylenemalononitrile (1.1 eq) in ethanol

under mild reflux until LC-MS confirms complete condensation.

Thermal Cyclization: Evaporate the solvent. Disperse the intermediate into a high-boiling

eutectic mixture (Dowtherm A) and heat to

. Causality Validation: The ring closure demands immense thermal activation. Validation is
visual: as the mixture cools to room temperature, the hydrophobic DQCN precipitates cleanly
and can be filtered and washed with diethyl ether[6].

Deoxychlorination: Suspend DQCN (1 eq) in excess
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(10 eq) and reflux at

for 3 hours. Safety & Validation Gate: Carefully remove

under reduced pressure and quench the residue onto crushed ice[6]. Slow neutralization with

prevents the exothermic decomposition of the labile 4-chloro product.

Hofmann Rearrangement: Treat the resulting carbonitrile with base to hydrolyze it to an

amide, followed by reaction with

to induce the rearrangement to 4-chloro-1,5-naphthyridin-3-amine[6].

Protocol 2: Passivation of Perovskite Layers with DQCN
Reference Context:[3]

Preparation: Fabricate the base perovskite film (

) via a standard two-step spin-coating method on an Indium Tin Oxide (ITO) substrate.

Passivant Coating: Dissolve DQCN in an anhydrous, orthogonal solvent (e.g., isopropanol,

2-3 mg/mL). Spin-coat the solution dynamically onto the crystallized perovskite film at 4000

rpm for 30s[3].

Thermal Annealing & Validation: Anneal the film at

for 10 minutes to drive bidentate coordinate bonding. Validation Gate: Measure the Time-
Resolved Photoluminescence (TRPL) decay. A successful DQCN passivation will yield a
heavily extended charge carrier lifetime due to the successful capping of non-radiative

traps[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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